molecular formula C11H7N5O3 B3726472 N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide

N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B3726472
M. Wt: 257.20 g/mol
InChI Key: QQCLKPAGPNDJSF-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of functional groups like cyano, nitro, and carboxamide makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O3/c12-6-7-3-1-2-4-8(7)13-11(17)9-5-10(15-14-9)16(18)19/h1-5H,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCLKPAGPNDJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=NNC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 2-cyanophenylhydrazine with ethyl 2-nitroacrylate under basic conditions The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The cyano group can be reduced to an amine or further transformed into other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Amines: From the reduction of nitro and cyano groups.

    Substituted Pyrazoles: From electrophilic substitution reactions on the aromatic ring.

Scientific Research Applications

N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyano and nitro groups can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide
  • 3-(2-cyanophenyl)quinazolin-4(3H)-one
  • 1,2,3-Triazole Derivatives

Comparison: this compound is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. Compared to 3-(2-cyanophenyl)quinazolin-4(3H)-one, it has a different core structure, leading to different reactivity and applications. The 1,2,3-triazole derivatives, while also versatile, have different electronic properties and reactivity due to the triazole ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide
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N-(2-cyanophenyl)-5-nitro-1H-pyrazole-3-carboxamide

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